2-(4H-1,2,4-triazol-4-yl)acetonitrile
Description
2-(4H-1,2,4-Triazol-4-yl)acetonitrile (CAS: 77691-67-9, molecular formula: C₆H₅N₄) is a heterocyclic compound featuring a 1,2,4-triazole ring directly attached to an acetonitrile group. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The nitrile group enhances reactivity in nucleophilic additions and cycloadditions, while the triazole ring participates in hydrogen bonding and π-π stacking interactions . The compound is synthesized via condensation reactions involving 4-amino-1,2,4-triazole and aldehydes or ketones in acetonitrile solutions, as demonstrated in hemiaminal synthesis pathways .
Properties
CAS No. |
1204193-90-7 |
|---|---|
Molecular Formula |
C4H4N4 |
Molecular Weight |
108.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles, which forms the triazole ring. For instance, the reaction of hydrazine with acetonitrile in the presence of a catalyst can yield this compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Catalysts and solvents are selected to optimize the reaction rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the nitrile group, converting it into amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.
Scientific Research Applications
2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. In medicinal applications, the compound may inhibit specific enzymes or disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural analogs of 2-(4H-1,2,4-triazol-4-yl)acetonitrile, highlighting substituent effects on properties:
Key Observations :
- Electron-Withdrawing Groups : The nitrile group in the parent compound increases electrophilicity, facilitating reactions with nucleophiles (e.g., amines, thiols) .
- Substituent Effects: Methoxyphenyl and Thioether (C₁₁H₁₁N₄OS): These groups enhance lipophilicity, improving membrane permeability in bioactive compounds. Phenyl Substitution (C₁₀H₈N₄): Aromatic groups stabilize crystal structures via π-π interactions, as seen in metal-organic frameworks (MOFs) incorporating triazole ligands . Chlorophenyl and Ketone (C₁₁H₉ClN₄O): These modifications are critical in HDAC inhibitors, where the chloro group enhances target binding affinity .
Stability and Reactivity
- The parent compound’s nitrile group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides .
- Thioether analogs demonstrate greater thermal stability due to sulfur’s electron-donating effects, as evidenced by elemental analysis and melting point data .
- Mercapto derivatives (C₅H₆N₄S) form stable metal complexes, useful in catalysis and environmental remediation .
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